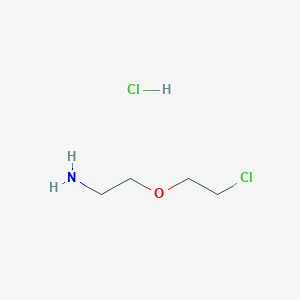

2-(2-chloroethoxy)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(2-chloroethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAHULWARFPWGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55265-25-3 | |

| Record name | Ethanamine, 2-(2-chloroethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55265-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 2-(2-chloroethoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-chloroethanol with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Route 1: Direct Chlorination and Condensation

-

Preparation of 2-(2-chloroethoxy)ethanol :

Diethylene glycol reacts with metaboric anhydride to form a borate ester, which is then treated with thionyl chloride (molar ratio 1.1–1.2:1) at 15–30°C to substitute hydroxyl groups with chloroethoxy groups. Hydrolysis yields 2-(2-chloroethoxy)ethanol . -

Reaction with Dimethylamine :

The chloroethoxy intermediate undergoes condensation with dimethylamine under hydrogen and catalytic conditions (e.g., hydrogenation catalysts) to form 2-(2-dimethylaminoethoxy)ethanol. Subsequent hydrochloride salt formation yields the target compound .

Route 2: Sequential Chlorination and Amine Coupling

-

Halogenation of Diethylene Glycol :

Diethylene glycol is first chlorinated to form bis-(2-chloroethoxy)-1,2-ethane using chlorinating agents like thionyl chloride or hydrochloric acid . -

Condensation with Dimethylamine :

The bis-chlorinated compound reacts with dimethylamine in a nucleophilic substitution reaction, replacing chlorides with dimethylamino groups. Hydrochloride salt formation follows .

Nucleophilic Substitution

The chloroethoxy group (-OCH₂CH₂Cl) undergoes nucleophilic substitution with amines:

This reaction is facilitated by the leaving group (Cl⁻) and the nucleophilic amine (e.g., dimethylamine). The reaction is typically carried out under mild conditions (15–30°C) to minimize side reactions .

Hydrochloride Salt Formation

The amine intermediate reacts with HCl to form the hydrochloride salt:

This step is critical for stabilizing the amine and enhancing solubility. Patents indicate that vacuum drying at 50–60°C is used to isolate the salt .

Purification Techniques

-

Extraction :

Solvents like toluene, hexane, or chlorinated hydrocarbons are used to extract the target compound from reaction mixtures. This step removes impurities such as unreacted diethylene glycol or side products . -

Distillation :

Vacuum distillation at 10–30 mmHg and temperatures up to 160°C is employed to isolate high-purity products .

| Purification Method | Conditions | Purity Achieved |

|---|---|---|

| Extraction (toluene) | 1:1 solvent-to-reactant ratio | >99% |

| Vacuum distillation | 10–30 mmHg, 120–160°C | 99.5% |

Analytical Methods

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 2-(2-chloroethoxy)ethan-1-amine hydrochloride typically involves the reaction of 2-chloroethanol with ethylenediamine. The compound can act as a nucleophile in substitution reactions, interacting with electrophilic centers, which is critical for its applications in both chemical synthesis and biological interactions.

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of various chemical entities, including pharmaceuticals. It is particularly noted for its role in producing compounds like quetiapine, an antipsychotic medication.

- Reactivity : It can undergo nucleophilic substitution reactions, oxidation, reduction, and hydrolysis, making it versatile for creating diverse chemical products.

Biology

- Cell Signaling Studies : Research indicates that this compound may influence cell signaling pathways by modulating neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation is crucial for developing treatments for mood disorders.

-

Pharmacological Effects : The compound has shown potential biological activities such as:

- Antidepressant-like effects : Demonstrated significant reductions in depressive behaviors in animal models.

- Anxiolytic properties : Increased time spent in open arms during elevated plus maze tests suggests reduced anxiety levels.

- Antipsychotic activity : Reduced hyperactivity and improved social interaction were observed in hyperdopaminergic mice.

The following table summarizes key findings related to the biological activity of 2-(2-chloroethoxy)ethan-1-amine hydrochloride:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antidepressant-like effects | Animal model (rats) | Significant reduction in depressive behaviors at specific dosages |

| Study 2 | Anxiolytic properties | Elevated plus maze test | Increased time spent in open arms, indicating reduced anxiety |

| Study 3 | Antipsychotic potential | Behavioral assays in mice | Decreased hyperactivity and improved social interaction |

Antidepressant Effects in Rodent Models

A study on rodent models indicated that administration of this compound led to a significant decrease in immobility time during forced swim tests, suggesting its potential as an antidepressant.

Anxiolytic Properties

In controlled experiments using the elevated plus maze, subjects treated with the compound spent significantly more time in open arms compared to controls, indicating its anxiolytic potential.

Antipsychotic Activity

Research involving hyperdopaminergic mice revealed that treatment with this compound reduced locomotor activity and improved social behaviors, highlighting its potential utility in managing psychotic disorders.

Pharmacokinetics

Pharmacokinetic studies suggest that 2-(2-chloroethoxy)ethan-1-amine hydrochloride has favorable absorption characteristics when administered orally. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily hepatic; involves cytochrome P450 enzymes.

- Excretion : Predominantly renal.

Safety Profile

While the compound exhibits promising therapeutic effects, it also presents potential risks at higher doses. Adverse effects include neurotoxicity at elevated concentrations and potential hepatotoxicity with prolonged use. Toxicological assessments are crucial for evaluating its safety profile.

Mechanism of Action

The mechanism of action of 2-(2-chloroethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also interact with biological molecules, affecting cell signaling pathways and molecular interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Ethoxy Derivatives

2-(2-Fluoroethoxy)ethan-1-amine Hydrochloride

- Molecular Formula: C$4$H${11}$ClFNO

- Molecular Weight : 143.59 g/mol

- Substituent : 2-fluoroethoxy (-O-CH$2$-CH$2$-F)

- Key Properties: Powder form, stored at 4°C.

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

- Molecular Formula: C$8$H${16}$ClNO

- Molecular Weight : 165.66 g/mol

- Substituent : Cyclobutylmethoxy (-O-CH$_2$-cyclobutyl)

- Key Properties : 95% purity, used in pharmaceutical research. The cyclobutyl group introduces steric bulk, which may enhance metabolic stability but reduce aqueous solubility .

2-(2-Methoxyphenoxy)ethan-1-amine Hydrochloride Hydrate

- Molecular Formula: C$9$H${14}$ClNO$_3$ (hydrate)

- Substituent: 2-methoxyphenoxy (-O-C$6$H$4$-OCH$_3$)

Halogen-Substituted Phenyl Derivatives

2-(2-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride

- Molecular Formula: C$9$H${13}$Cl$_2$NO

- Molecular Weight : 222.11 g/mol

- Substituent : 2-chlorophenyl and methoxy groups

- Key Properties : The chlorophenyl group increases electron-withdrawing effects, which may influence receptor binding affinity in drug candidates .

(S)-1-(2-Chlorophenyl)ethan-1-amine Hydrochloride

Heterocyclic and Complex Substituents

2-(Thiophen-2-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C$6$H${10}$ClNS

- Molecular Weight : 171.67 g/mol

- Substituent : Thiophen-2-yl (aromatic sulfur heterocycle)

- Key Properties : The thiophene ring confers π-π stacking interactions, useful in serotonin receptor modulation .

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine Hydrochloride

Comparative Analysis Table

Biological Activity

2-(2-Chloroethoxy)ethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, with the CAS number 55265-25-3, is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic medications such as quetiapine. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The biological activity of 2-(2-chloroethoxy)ethan-1-amine hydrochloride primarily involves its interaction with various molecular targets. It is believed to modulate neurotransmitter systems, particularly those associated with serotonin and dopamine receptors. This modulation can lead to a range of pharmacological effects, including anxiolytic, antidepressant, and antipsychotic actions.

Key Mechanisms:

- Serotonin Receptor Modulation: The compound may influence serotonin receptor activity, which is vital for mood regulation.

- Dopamine Receptor Interaction: Potential effects on dopamine pathways suggest implications for treating disorders like schizophrenia.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(2-chloroethoxy)ethan-1-amine hydrochloride:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antidepressant-like effects | Animal model (rats) | Significant reduction in depressive behaviors at specific dosages |

| Study 2 | Anxiolytic properties | Elevated plus maze test | Increased time spent in open arms, indicating reduced anxiety |

| Study 3 | Antipsychotic potential | Behavioral assays in mice | Decreased hyperactivity and improved social interaction |

Case Studies

-

Antidepressant Effects in Rodent Models:

- A study conducted on rodent models demonstrated that administration of 2-(2-chloroethoxy)ethan-1-amine hydrochloride resulted in a significant decrease in immobility time during forced swim tests, suggesting antidepressant-like effects.

-

Anxiolytic Properties:

- In a controlled experiment using the elevated plus maze, the compound significantly increased the time spent by subjects in open arms compared to controls, indicating potential anxiolytic effects.

-

Antipsychotic Activity:

- Research involving hyperdopaminergic mice showed that treatment with this compound reduced locomotor activity and improved social behaviors, highlighting its potential utility in managing psychotic disorders.

Pharmacokinetics

Pharmacokinetic studies indicate that 2-(2-chloroethoxy)ethan-1-amine hydrochloride has favorable absorption characteristics when administered orally. The compound demonstrates moderate bioavailability and is metabolized primarily through hepatic pathways.

Key Pharmacokinetic Parameters:

- Absorption: Rapid absorption post-administration.

- Distribution: Widely distributed throughout body tissues.

- Metabolism: Primarily hepatic; involves cytochrome P450 enzymes.

- Excretion: Predominantly renal.

Safety Profile

Toxicological assessments have shown that while the compound exhibits promising therapeutic effects, it also presents potential risks at higher doses. Adverse effects include:

- Neurotoxicity at elevated concentrations.

- Potential for hepatotoxicity with prolonged use.

Q & A

Q. What are the recommended synthetic routes for 2-(2-chloroethoxy)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : React ethanolamine with 1-chloro-2-ethoxyethane under basic conditions (e.g., K₂CO₃) to introduce the chloroethoxy group.

Amine Salt Formation : Treat the intermediate with HCl gas or concentrated HCl in anhydrous ethanol to form the hydrochloride salt.

Optimization Tips :

- Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the chloroethoxy group.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS.

- Purify via recrystallization (ethanol/ether) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

| Technique | Purpose | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm structure | Chemical shifts: δ ~3.6–3.8 ppm (OCH₂CH₂Cl), δ ~2.8–3.2 ppm (NH₂⁺) |

| HPLC-MS | Purity assessment | Retention time matching, [M+H]⁺ peak at m/z 156.6 (free base) |

| Elemental Analysis | Verify stoichiometry | %C, %H, %N within ±0.3% of theoretical values |

| FT-IR | Functional groups | Peaks at ~3300 cm⁻¹ (NH stretch), ~1100 cm⁻¹ (C-O-C) |

Consistent use of orthogonal methods reduces characterization errors .

Advanced Research Questions

Q. How do variations in pH and temperature affect the stability of 2-(2-chloroethoxy)ethan-1-amine hydrochloride in aqueous solutions?

Answer:

- pH Stability :

- Below pH 3: Protonated amine stabilizes the salt; minimal decomposition.

- pH 5–7: Hydrolysis of the chloroethoxy group accelerates, forming ethylene glycol derivatives.

- Method : Conduct accelerated stability studies (25–40°C) in buffered solutions (pH 2–9) and quantify degradation via HPLC .

- Thermal Stability :

Q. What strategies can resolve contradictory data regarding its receptor binding specificity in different pharmacological assays?

Answer: Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

Orthogonal Assays : Compare radioligand binding (e.g., 5-HT₂A) with functional assays (e.g., calcium flux or β-arrestin recruitment) to confirm target engagement .

Impurity Profiling : Use LC-MS/MS to identify and quantify byproducts (e.g., hydrolyzed chloroethoxy derivatives) that may act as off-target ligands .

Control Experiments : Include vehicle controls and reference agonists/antagonists (e.g., DOI or ketanserin for 5-HT₂A) to validate assay specificity .

Q. How does the chloroethoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to methoxy or fluoroethoxy analogs?

Answer: The chloroethoxy group enhances electrophilicity at the β-carbon due to the electron-withdrawing Cl atom, making it more reactive toward nucleophiles (e.g., amines or thiols).

| Substituent | Relative Reactivity | Key Applications |

|---|---|---|

| Chloroethoxy | High (Cl as leaving group) | Prodrug synthesis, covalent inhibitors |

| Methoxy | Low (poor leaving group) | Non-covalent interactions |

| Fluoroethoxy | Moderate (F less polarizable) | PET tracer synthesis |

This reactivity is exploited in click chemistry or bioconjugation workflows .

Methodological Guidance for Data Contradictions

- Synthetic Yield Discrepancies : Optimize stoichiometry (e.g., excess ethanolamine) and reaction time (24–48 hrs) to account for steric hindrance from the chloroethoxy group .

- Biological Activity Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and assay buffers (e.g., Mg²⁺ concentration) to reduce system-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.